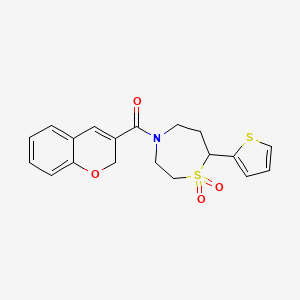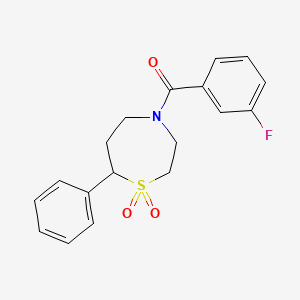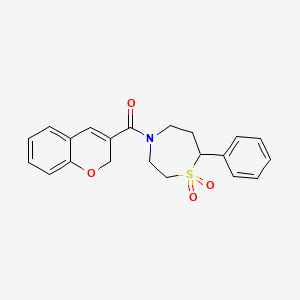
1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one (DMPE) is an organic compound that has been studied and used in various scientific research applications. It is a derivative of phenol, which is a widely used aromatic compound found in many products. DMPE can be synthesized in the laboratory and has been used in a variety of research applications, including biochemical and physiological studies.
科学研究应用
1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a substrate for cytochrome P450 enzymes, as a model compound for studying the kinetics of enzyme-catalyzed reactions, and as an inhibitor of the enzyme catechol-O-methyltransferase (COMT). It has also been used to study the effects of environmental pollutants on the body, as well as to study the effects of certain drugs on the body.
作用机制
The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one is not fully understood, but it is believed that it acts as a competitive inhibitor of the enzyme catechol-O-methyltransferase (COMT). It is thought to bind to the active site of the enzyme, preventing the substrate from binding and thus preventing the reaction from occurring. It is also thought to act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of various drugs and environmental pollutants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme catechol-O-methyltransferase (COMT), which is involved in the metabolism of certain drugs and environmental pollutants. It has also been shown to act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of various drugs and environmental pollutants.
实验室实验的优点和局限性
The advantages of using 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a competitive inhibitor of the enzyme catechol-O-methyltransferase (COMT). Its ability to act as a substrate for cytochrome P450 enzymes is also advantageous in biochemical and physiological studies. However, the limited amount of research on the biochemical and physiological effects of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one means that its use in laboratory experiments is limited.
未来方向
Of research involving 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one include further studies on its biochemical and physiological effects, as well as its potential applications as an inhibitor of the enzyme catechol-O-methyltransferase (COMT). Other research could focus on its potential applications as a substrate for cytochrome P450 enzymes, as well as its potential use in the development of new drugs and environmental pollutants. Additionally, further research could focus on its potential use in the development of new laboratory techniques and methods.
合成方法
1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one can be synthesized using a two-step process. The first step involves the reaction of 2,4-dihydroxybenzaldehyde and 2,6-dimethylmorpholine in a 1:1 molar ratio in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). The reaction is carried out at 80°C for 8 hours, resulting in the formation of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one. The second step involves the purification of the product, which can be done by recrystallization from a mixture of ethanol and water.
属性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-6-15(7-10(2)19-9)8-14(18)12-4-3-11(16)5-13(12)17/h3-5,9-10,16-17H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOAJRANYCPYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-tert-butylbenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6424687.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B6424694.png)
![methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424697.png)
![methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424701.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6424712.png)



![2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide](/img/structure/B6424754.png)
![7-(2-chlorophenyl)-4-[5-(1,2-dithiolan-3-yl)pentanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6424758.png)
![N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6424762.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)acetamide](/img/structure/B6424764.png)
![3-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6424777.png)
![3-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6424784.png)